molecular formula C15H18N2O2S B7073759 N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide

N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide

Cat. No.: B7073759
M. Wt: 290.4 g/mol
InChI Key: ODBHVAAFXUPKHV-UHFFFAOYSA-N
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Description

N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a propoxyacetamide group

Properties

IUPAC Name

N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-7-19-9-14(18)17-13-5-4-6-16-15(13)12-8-11(2)20-10-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBHVAAFXUPKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NC1=C(N=CC=C1)C2=CSC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide typically involves multiple steps. One common approach is to start with the synthesis of 2-(5-methylthiophen-3-yl)pyridin-3-amine, which can be achieved through the condensation of 2-picolylamine with 5-methylthiophene-2-carboxaldehyde . This intermediate is then reacted with propoxyacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The propoxyacetamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methylthiophen-3-yl)pyridin-3-amine
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

N-[2-(5-methylthiophen-3-yl)pyridin-3-yl]-2-propoxyacetamide is unique due to its combination of a thiophene ring, a pyridine ring, and a propoxyacetamide group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds .

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